molecular formula C12H9FN2O B11887076 2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

Cat. No.: B11887076
M. Wt: 216.21 g/mol
InChI Key: BMYCHCYIBRRLGP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile involves several steps, typically starting with the preparation of the quinoline core. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium cyanide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring enhances its binding affinity and specificity, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of fluorine, methyl, and acetonitrile groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

2-(6-fluoro-8-methylquinolin-4-yl)oxyacetonitrile

InChI

InChI=1S/C12H9FN2O/c1-8-6-9(13)7-10-11(16-5-3-14)2-4-15-12(8)10/h2,4,6-7H,5H2,1H3

InChI Key

BMYCHCYIBRRLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)OCC#N)F

Origin of Product

United States

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